![molecular formula C10H16O3 B14488964 2,4-Dioxaspiro[5.6]dodecan-7-one CAS No. 65609-63-4](/img/structure/B14488964.png)
2,4-Dioxaspiro[5.6]dodecan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dioxaspiro[56]dodecan-7-one is a chemical compound with the molecular formula C12H20O It is part of the spiroketal family, characterized by a spiro-connected cyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxaspiro[5.6]dodecan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cycloaddition of dichloroketene to 1,2-dimethylenecyclohexane, followed by the reduction of chlorine atoms using zinc dust and subsequent Baeyer-Villiger oxidation with m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dioxaspiro[5.6]dodecan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the spiroketal structure, potentially leading to ring-opening or other structural changes.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and other peroxides.
Reduction: Zinc dust and other reducing agents are used to facilitate reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different spiroketal derivatives, while reduction could lead to ring-opened structures.
Applications De Recherche Scientifique
2,4-Dioxaspiro[5.6]dodecan-7-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of spiroketal-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Dioxaspiro[5.6]dodecan-7-one involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
- 2,6-Dichlorospiro[3.3]heptane
Uniqueness
2,4-Dioxaspiro[5.6]dodecan-7-one is unique due to its specific spiroketal structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other spiroketals may not be as effective .
Propriétés
Numéro CAS |
65609-63-4 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2,4-dioxaspiro[5.6]dodecan-7-one |
InChI |
InChI=1S/C10H16O3/c11-9-4-2-1-3-5-10(9)6-12-8-13-7-10/h1-8H2 |
Clé InChI |
NHZWHRFRNQDLQE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C2(CC1)COCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


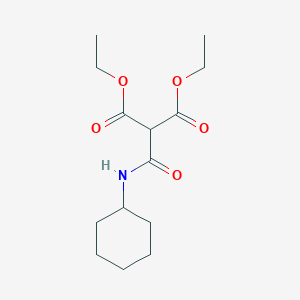
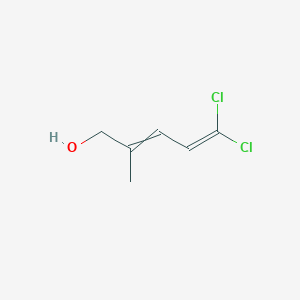
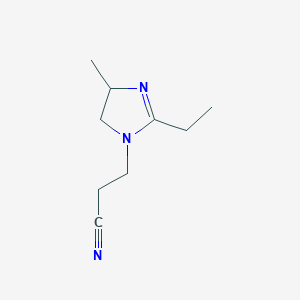

![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
![2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one](/img/structure/B14488901.png)

![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
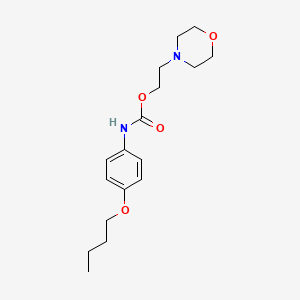
methanone](/img/structure/B14488937.png)
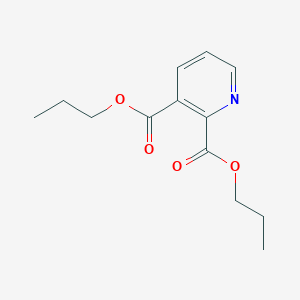
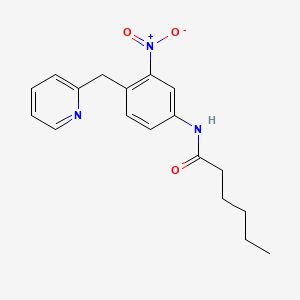
phosphane](/img/structure/B14488952.png)
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
